REACTION_CXSMILES
|
P(Cl)(Cl)(O[Cl:4])=O.[NH:7]1[C:15]2[CH:14]=[CH:13][CH:12]=[C:11]([C:16]([O:18][CH3:19])=[O:17])[C:10]=2[CH:9]=[CH:8]1.[C:20](=O)(O)[O-:21].[Na+].[CH3:25][N:26]([CH3:29])[CH:27]=O>O>[CH3:25][N+:26]([CH3:29])=[CH:27][Cl:4].[Cl-:4].[CH:20]([C:9]1[C:10]2[C:11]([C:16]([O:18][CH3:19])=[O:17])=[CH:12][CH:13]=[CH:14][C:15]=2[NH:7][CH:8]=1)=[O:21] |f:2.3,6.7|
|
Name
|
phosphoryl oxychloride
|
Quantity
|
0.75 mg
|
Type
|
reactant
|
Smiles
|
P(=O)(OCl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=CC=2C(=CC=CC12)C(=O)OC
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the solution was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (60 ml)
|
Type
|
WASH
|
Details
|
The organic layer was washed successively with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated invacuo
|
Type
|
CUSTOM
|
Details
|
The solid was triturated with diethyl ether (7 ml)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C[N+](=CCl)C.[Cl-]
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=CNC=2C=CC=C(C12)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 792 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |